molecular formula C26H19FN4O4 B11207972 methyl 4-({[2-(4-fluorophenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]acetyl}amino)benzoate

methyl 4-({[2-(4-fluorophenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]acetyl}amino)benzoate

Cat. No.: B11207972
M. Wt: 470.5 g/mol
InChI Key: YEQVSHOUZXQHPI-UHFFFAOYSA-N
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Description

METHYL 4-({2-[2-(4-FLUOROPHENYL)-4-OXOPYRIMIDO[1,2-A][1,3]BENZIMIDAZOL-10(4H)-YL]ACETYL}AMINO)BENZOATE is a complex organic compound that features a unique structure combining a fluorophenyl group, a pyrimidobenzimidazole core, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-({2-[2-(4-FLUOROPHENYL)-4-OXOPYRIMIDO[1,2-A][1,3]BENZIMIDAZOL-10(4H)-YL]ACETYL}AMINO)BENZOATE typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidobenzimidazole core, which is then functionalized with a fluorophenyl group. The final step involves esterification to introduce the benzoate moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, which are crucial for commercial applications.

Chemical Reactions Analysis

Types of Reactions

METHYL 4-({2-[2-(4-FLUOROPHENYL)-4-OXOPYRIMIDO[1,2-A][1,3]BENZIMIDAZOL-10(4H)-YL]ACETYL}AMINO)BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The fluorophenyl group can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups onto the fluorophenyl ring.

Scientific Research Applications

METHYL 4-({2-[2-(4-FLUOROPHENYL)-4-OXOPYRIMIDO[1,2-A][1,3]BENZIMIDAZOL-10(4H)-YL]ACETYL}AMINO)BENZOATE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.

    Industry: Used in the development of advanced materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of METHYL 4-({2-[2-(4-FLUOROPHENYL)-4-OXOPYRIMIDO[1,2-A][1,3]BENZIMIDAZOL-10(4H)-YL]ACETYL}AMINO)BENZOATE involves its interaction with specific molecular targets. The fluorophenyl group and the pyrimidobenzimidazole core play crucial roles in binding to these targets, which may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways that involve modulation of these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-fluorobenzoate: Shares the fluorophenyl and benzoate moieties but lacks the pyrimidobenzimidazole core.

    4-Fluorobenzylamine: Contains the fluorophenyl group but differs in the rest of the structure.

    4,4’-Difluorobenzophenone: Features two fluorophenyl groups but has a different core structure.

Uniqueness

METHYL 4-({2-[2-(4-FLUOROPHENYL)-4-OXOPYRIMIDO[1,2-A][1,3]BENZIMIDAZOL-10(4H)-YL]ACETYL}AMINO)BENZOATE is unique due to its combination of a fluorophenyl group, a pyrimidobenzimidazole core, and a benzoate ester. This unique structure imparts specific chemical and biological properties that are not found in the similar compounds listed above.

Properties

Molecular Formula

C26H19FN4O4

Molecular Weight

470.5 g/mol

IUPAC Name

methyl 4-[[2-[2-(4-fluorophenyl)-4-oxopyrimido[1,2-a]benzimidazol-10-yl]acetyl]amino]benzoate

InChI

InChI=1S/C26H19FN4O4/c1-35-25(34)17-8-12-19(13-9-17)28-23(32)15-30-21-4-2-3-5-22(21)31-24(33)14-20(29-26(30)31)16-6-10-18(27)11-7-16/h2-14H,15H2,1H3,(H,28,32)

InChI Key

YEQVSHOUZXQHPI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3N4C2=NC(=CC4=O)C5=CC=C(C=C5)F

Origin of Product

United States

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